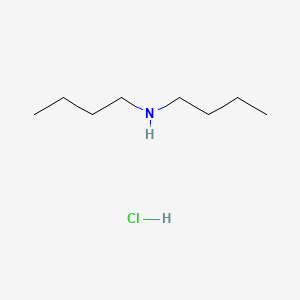

Chlorhydrate de dibutylamine

Vue d'ensemble

Description

Synthesis Analysis Dibutylamine hydrochloride does not have direct synthesis information available in the searched papers. However, the synthesis of related compounds, like dibutylacylamine, involves using n-butyric acid as the primary material, which suggests a pathway for synthesizing amine derivatives through acylation and subsequent treatment with hydrochloric acid to form the hydrochloride salt (Liu Zhi-rong, 2005).

Molecular Structure Analysis Detailed molecular structure analysis of dibutylamine hydrochloride specifically is not covered in the papers. However, studies on related compounds, such as the hydrochloride hydrates of pentylone and dibutylone, provide insights into the structural aspects of amine hydrochlorides, highlighting hydrogen bonding and molecular interactions within the crystal structure (Matthew Wood et al., 2017).

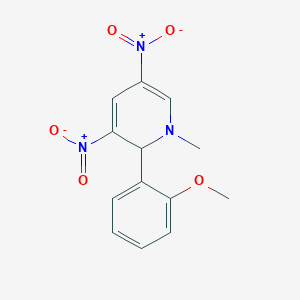

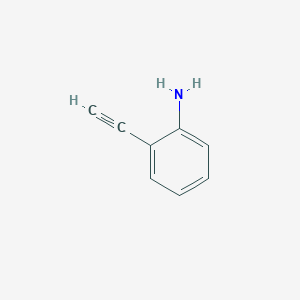

Chemical Reactions and Properties Dibutylamine (DBA) is highlighted for its catalytic efficiency in the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing its reactivity in aqueous ethanol. This suggests DBA's role in facilitating nucleophilic addition and cyclization reactions, indicative of its chemical reactivity and potential as a catalyst in organic synthesis (A. R. Bhat et al., 2016).

Physical Properties Analysis For dibucaine, a compound closely related to dibutylamine hydrochloride, differential scanning calorimetry (DSC) provides data on melting points and purity, suggesting a method to assess the physical properties of dibutylamine hydrochloride. Dibucaine hydrochloride shows a melting point of 97°C with a purity of 99.4 mole percent, illustrating the importance of DSC in characterizing the physical properties of amine hydrochlorides (G. Padmanabhan, 1983).

Chemical Properties Analysis The paper on dibutyltin(IV) complexes with azo-carboxylates, while not directly about dibutylamine hydrochloride, sheds light on the coordination chemistry and reactivity of dibutylamine derivatives. These complexes exhibit significant anti-diabetic activity, indicating the chemical versatility and potential biological relevance of dibutylamine compounds (P. Debnath et al., 2020).

Applications De Recherche Scientifique

C8H20ClN C_8H_{20}ClN C8H20ClN

et une masse moléculaire de 165,708 . C'est un réactif polyvalent utilisé dans diverses applications de recherche scientifique. Ci-dessous, je décrirai six applications uniques du DBA·HCl, chacune dans sa propre section dédiée.Catalyseur en synthèse organique

DBA·HCl sert de catalyseur efficace en synthèse organique. Il est particulièrement utile pour faciliter la réaction d'amination de Buchwald-Hartwig, qui forme des liaisons carbone-azote essentielles pour la construction d'amines . Cette réaction est essentielle à la synthèse de produits pharmaceutiques et de produits agrochimiques.

Dérivatisation des isocyanates

En chimie analytique, DBA·HCl est utilisé dans la dérivatisation des isocyanates. Ce processus est crucial pour la détection et la quantification des isocyanates, qui sont courants dans divers produits industriels et peuvent présenter des risques pour la santé .

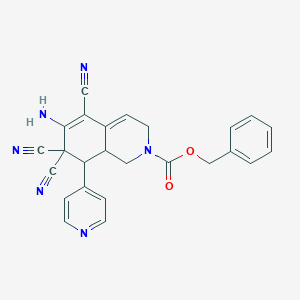

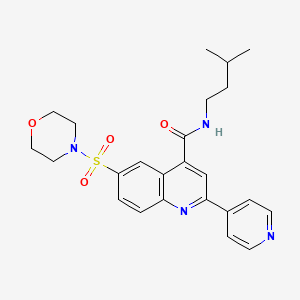

Synthèse de dérivés de pyrano[2,3-d]pyrimidine

DBA·HCl est utilisé comme organocatalyseur pour synthétiser des dérivés de pyrano[2,3-d]pyrimidine annulé via une réaction de condensation multicomposants. Ces dérivés présentent des activités pharmacologiques significatives, notamment des propriétés antivirales et anticancéreuses .

Base dans les réactions d'élimination

En tant que base forte encombrée, DBA·HCl est utilisée dans diverses réactions d'élimination. Ces réactions sont fondamentales en chimie organique pour la formation d'alcènes à partir d'alcools et d'halogénures .

Synthèse de N,N-dibutyl-4-méthylaniline

DBA·HCl peut réagir avec les chlorures et bromures d'aryle pour synthétiser la N,N-dibutyl-4-méthylaniline. Ce composé est un intermédiaire dans la production de colorants, de pigments et d'autres composés organiques .

Synthèse de N,N-dibutylacetamide

DBA·HCl est impliqué dans la réaction d'acétylation avec l'acétate d'isopropényle pour produire de la N,N-dibutylacetamide. Ce composé est utilisé comme solvant et a également des applications en synthèse organique .

Safety and Hazards

Mécanisme D'action

Target of Action

Dibutylamine hydrochloride is a derivative of butylamine . The primary target of butylamine is Candidapepsin-2, a yeast enzyme . .

Mode of Action

It’s known that amines like butylamine can interact with various biological targets through processes such as protonation or hydrogen bonding .

Biochemical Pathways

Amines, in general, can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

It’s known that amines can be absorbed and distributed throughout the body, metabolized (often through processes like oxidation), and excreted .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibutylamine hydrochloride. For instance, factors such as pH can affect the protonation state of the amine, potentially influencing its interaction with targets . Additionally, Dibutylamine is known to be a colorless fluid with a fishy odor, used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent .

Analyse Biochimique

Biochemical Properties

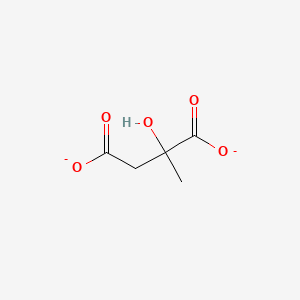

Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, dibutylamine hydrochloride is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

Dibutylamine hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, dibutylamine hydrochloride has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of dibutylamine hydrochloride involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dibutylamine hydrochloride can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibutylamine hydrochloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that dibutylamine hydrochloride can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .

Metabolic Pathways

Dibutylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .

Propriétés

IUPAC Name |

N-butylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNBECIRXXOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-92-2 (Parent) | |

| Record name | Dibutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212033 | |

| Record name | Dibutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6287-40-7 | |

| Record name | 1-Butanamine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?

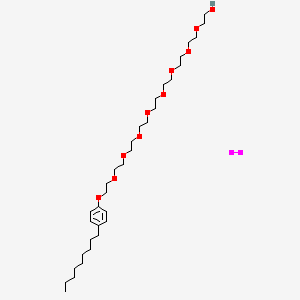

A1: Dibutylamine Hydrochloride functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of Dibutylamine Hydrochloride facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []

Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?

A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from Dibutylamine Hydrochloride, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []

Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?

A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []

Q4: Were there any studies on the effect of Dibutylamine Hydrochloride concentration on the properties of the resulting polymer?

A4: While the provided abstracts do not specify the exact effects of varying Dibutylamine Hydrochloride concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.

Q5: What are the potential benefits of using a one-stage synthesis method with Dibutylamine Hydrochloride for this application?

A5: The one-stage synthesis method using Dibutylamine Hydrochloride offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)

![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)

![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)

![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)